molecular formula C12H16BrFN2 B7873745 N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine

N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine

Cat. No.: B7873745
M. Wt: 287.17 g/mol
InChI Key: WDCZYDDTFGVNTO-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine (CAS 1405454-19-4) is a chemical compound with the molecular formula C12H16BrFN2 and a molecular weight of 287.17. This amine-containing compound features a pyrrolidine core substituted with a methyl group and a 3-bromo-4-fluorobenzyl group. The 3-bromo-4-fluorophenyl moiety is a significant structural feature in medicinal chemistry, known to be explored in the development of kinase inhibitors, particularly in the pan-HER inhibitor family for oncology research . Compounds sharing this pharmacophore have been investigated as potent, irreversible inhibitors that can form covalent bonds with their target kinases, such as EGFR (HER1), HER2, and HER4, which are critical in signal transduction pathways driving tumor proliferation and survival . The structural attributes of this molecule, including the benzyl halide group and the tertiary amine, make it a valuable synthetic intermediate and building block for further chemical diversification. It is commonly used in organic synthesis and medicinal chemistry research, particularly in the construction of more complex molecules for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c1-16(10-4-5-15-7-10)8-9-2-3-12(14)11(13)6-9/h2-3,6,10,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCZYDDTFGVNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)F)Br)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Protocol

  • Reagents : N-methylpyrrolidin-3-amine (1 equiv), 3-bromo-4-fluorobenzyl bromide (1.1 equiv), triethylamine (2.5 equiv).

  • Solvent : Dichloromethane (DCM) or ethyl acetate.

  • Conditions : Reaction at 0–5°C for 2 hours, followed by gradual warming to room temperature.

  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and concentration under reduced pressure.

  • Yield : 87–95%.

Alternative Pathways

Reductive Amination

Condensing 3-bromo-4-fluorobenzaldehyde with N-methylpyrrolidin-3-amine in ethanol at 75°C forms an imine intermediate, which is reduced using NaBH₄ or catalytic hydrogenation. This method avoids handling benzyl bromides but requires stringent moisture control.

Mitsunobu Reaction

Purification and Characterization

Crude products are purified via recrystallization (ethyl acetate/petroleum ether) or column chromatography (silica gel, ethyl acetate/hexane). Final characterization employs:

  • ¹H NMR : Key signals include δ 2.54 (t, 2H, CH₂-N), 4.31 (q, 2H, OCH₂), and 7.05–8.27 (aromatic protons).

  • HPLC : Purity >99%.

Industrial Scalability and Cost Efficiency

The alkylation method (Section 3.1) is preferred for large-scale synthesis due to:

  • Low-cost reagents : Triethylamine and DCM are economical.

  • Mild conditions : No high-pressure or high-temperature requirements.

  • High yields : Consistent outputs of 85–95% reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential as a pharmacophore in drug development. Its unique structural features, including the bromine and fluorine substituents, enhance its binding affinity to biological targets. The presence of the pyrrolidine ring contributes to its pharmacokinetic properties, making it a candidate for the development of therapeutic agents against various diseases.

Case Study: Antidepressant Activity
Research has indicated that derivatives of N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine exhibit significant antidepressant-like effects in animal models. These studies suggest that the compound may act on serotonin and norepinephrine reuptake mechanisms, which are critical in mood regulation.

Materials Science

Synthesis of Novel Materials
The compound's unique electronic properties make it suitable for the synthesis of novel materials with specific optical characteristics. Its ability to form stable complexes with metals has been explored for applications in organic electronics and photonic devices.

Data Table: Comparison of Optical Properties

Compound NameAbsorbance (nm)Emission (nm)Application Area
This compound350450Organic Photonics
N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine360460Light-emitting Devices

Biological Research

Interaction Studies
this compound is used as a probe in biological research to study the interactions of fluorinated compounds with various biological systems. Its structural characteristics allow researchers to investigate how modifications affect biological activity and interaction with cellular targets.

Case Study: Enzyme Inhibition
In a recent study, this compound was evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. The results demonstrated that it could effectively reduce enzyme activity, suggesting potential applications in cancer therapy.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Pyrrolidine Ring : Cyclization of appropriate precursors.
  • Alkylation : Introduction of the 3-bromo-4-fluorobenzyl group via alkylation reactions.
  • Methylation : Methylation of the nitrogen atom using reagents like methyl iodide.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

N-(3-Bromo-4-fluorobenzyl)-N-ethylethanamine
  • Structure : Differs by replacing the pyrrolidine-methyl group with ethyl groups.
  • Properties: Higher molecular weight (260.15 g/mol) and reduced hydrogen-bond donors (0 vs.
  • Applications: Limited data, but similar halogenated benzylamines are intermediates in anticancer agents .
4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidin-3-amine
  • Structure : Pyrrolidine is directly attached to the phenyl ring instead of via a benzyl linker.
  • Properties : Lower molecular weight (273.14 g/mol) and altered spatial arrangement, which may affect binding to biological targets .
  • Synthesis: Likely involves palladium-catalyzed coupling, similar to methods for (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine .

Heterocyclic Modifications

N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine
  • Structure : Replaces the bromo-fluorobenzyl group with a cyclopropyl-oxadiazole moiety.
  • Properties : Lower LogP (-2.69 at pH 5.5) due to polar oxadiazole, enhancing aqueous solubility compared to the lipophilic target compound .
  • Applications : Oxadiazoles are common in antimicrobial and anti-inflammatory agents .
N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine
  • Structure : Features a triazole ring instead of the benzyl group.
  • Properties: Increased hydrogen-bond acceptors (4 vs.

Pharmacological Activity Comparisons

N-(3-Bromophenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amine
  • Activity : Inhibits epidermal growth factor receptor (EGFR), a key target in oncology.
  • Structural Insight : The pyridopyrimidine scaffold provides planar rigidity, contrasting with the flexible pyrrolidine in the target compound .
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
  • Activity : Demonstrates anticancer activity via apoptosis induction.
  • Key Difference : Triazole rings enhance metabolic stability compared to pyrrolidine .

Physicochemical and Structural Analysis

Table 1. Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight LogP (Predicted) Hydrogen-Bond Donors Reference
N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine C₁₂H₁₅BrFN₂ 285.17 ~2.5 1
N-(3-Bromo-4-fluorobenzyl)-N-ethylethanamine C₁₁H₁₅BrFN 260.15 ~3.0 0
4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidin-3-amine C₁₁H₁₄BrFN₂ 273.14 ~2.8 1
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine C₁₁H₁₈N₄O 222.29 -2.69 (pH 5.5) 1

Biological Activity

N-(3-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is a synthetic compound that has garnered attention in various fields, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, emphasizing its therapeutic implications.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a bromine and fluorine on the benzyl group. The synthesis typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with N-methylpyrrolidine in the presence of bases like sodium hydride or potassium carbonate, often conducted in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

This compound exhibits biological activity through its interaction with various molecular targets, including receptors and enzymes. The presence of halogen atoms (bromine and fluorine) can enhance binding affinity and selectivity towards these targets. The rigidity provided by the pyrrolidine ring contributes to its overall biological potency.

Pharmacological Properties

  • Anticancer Activity :
    • Preliminary studies suggest that compounds similar to this compound may inhibit specific kinases associated with cancer proliferation. For instance, research on FLT3 inhibitors indicates that modifications in the pyrrolidine structure can lead to improved efficacy against acute myeloid leukemia (AML) cells .
  • Neurotransmitter Modulation :
    • The compound is being investigated for its potential role as a ligand in neurotransmitter systems, potentially affecting dopamine and serotonin pathways, which could have implications in treating mood disorders.
  • Antiparasitic Activity :
    • Related compounds have shown promising results against parasitic infections, suggesting that this compound might possess similar properties .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeFindingsReference
Kinase InhibitionSignificant inhibition of FLT3 kinase activity observed
Cell Viability AssayReduced viability in AML cell lines at low µM concentrations
Antiparasitic AssayEffective against Entamoeba histolytica with IC50 < 1 µM

Q & A

Q. How should researchers address contradictions in reported synthetic yields?

  • Methodology :
  • DoE (Design of Experiments) : Systematically vary catalysts (e.g., CuBr vs. Pd), solvents (DMSO vs. DMF), and temperatures to identify optimal conditions .
  • Microscale high-throughput screening : Test 10–20 reaction conditions in parallel to map yield-concentration relationships .

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